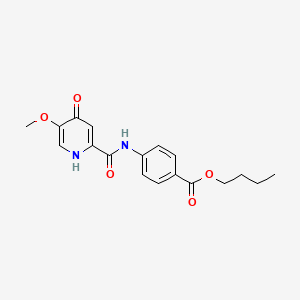![molecular formula C20H21Cl2NO3 B6561607 2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091151-14-2](/img/structure/B6561607.png)
2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, or 2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide, is a synthetic compound that has been used in a variety of scientific research applications, including as an insecticide, herbicide, and fungicide. It is a member of the phenoxyacetamides class of compounds and has a wide variety of biochemical and physiological effects on living organisms.
Scientific Research Applications
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide has been used in a variety of scientific research applications, including as an insecticide, herbicide, and fungicide. It has been used to control a wide variety of pests, including aphids, thrips, and whiteflies. It has also been used to control weeds in agricultural fields and to control fungal diseases in plants.
Mechanism of Action
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide acts as an insecticide, herbicide, and fungicide by disrupting the normal functioning of the target organism. In insects, it disrupts the normal functioning of the nervous system, leading to paralysis and death. In plants, it disrupts the normal functioning of the metabolic pathways, leading to cell death and inhibition of growth. In fungi, it disrupts the normal functioning of the cell membrane, leading to leakage of cellular contents and death.
Biochemical and Physiological Effects
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide has a wide variety of biochemical and physiological effects on living organisms. In insects, it causes paralysis and death. In plants, it causes cell death and inhibition of growth. In fungi, it causes leakage of cellular contents and death. In humans, it has been known to cause skin irritation and respiratory irritation.
Advantages and Limitations for Lab Experiments
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is highly effective at controlling a wide variety of pests, weeds, and fungal diseases. A limitation is that it is toxic to humans and other animals and should be handled with caution.
Future Directions
There are several potential future directions for research involving 2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide. One potential direction is to develop safer and more effective formulations of the compound, such as formulations that are more selective for target organisms and less toxic to humans and other animals. Another potential direction is to explore the potential of using the compound in combination with other compounds to control pests, weeds, and fungal diseases. Additionally, research could be conducted to explore the potential of using the compound as a biopesticide, as well as to explore its potential use in other applications, such as in the treatment of diseases in humans and animals.
Synthesis Methods
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized by the reaction of 4-chlorophenol, 2-chlorophenol, and acetamide in the presence of a base catalyst. The reaction involves the substitution of the hydrogen atom on the chlorine atom of the 4-chlorophenol with the nitrogen atom of the acetamide, forming the desired product. The reaction is typically conducted in aqueous solution and the reaction time is typically between 1 and 2 hours.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c21-16-6-7-18(17(22)12-16)26-13-19(24)23-14-20(8-10-25-11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJLCSDERYYQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561524.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)
![3-benzyl-2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561533.png)

![3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561549.png)
![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6561572.png)
![N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6561578.png)
![2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561602.png)
![4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561612.png)
![2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561618.png)
![2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561624.png)
![2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561628.png)
